1-(Thiophen-2-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea
Description
1-(Thiophen-2-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea is an organic compound that features two thiophene rings connected via a urea linkage Thiophene, a sulfur-containing heterocycle, is known for its aromatic properties and is widely used in organic synthesis and materials science
Properties
IUPAC Name |
1-(2-thiophen-3-ylethyl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c15-12(14-8-11-2-1-6-17-11)13-5-3-10-4-7-16-9-10/h1-2,4,6-7,9H,3,5,8H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUOMPHPEQARSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea typically involves the reaction of thiophene derivatives with isocyanates or urea derivatives. One common method includes the reaction of 2-thiophenemethylamine with 3-thiopheneethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents like bromine or chlorine, Lewis acids as catalysts.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The thiophene rings can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the urea linkage can form hydrogen bonds with biological molecules, further contributing to its activity.
Comparison with Similar Compounds
Thiophene: The parent compound, known for its aromatic properties and used in various applications.
Thiophene-2-carboxamide: A derivative with potential biological activities.
Thiophene-3-carboxylic acid: Another derivative used in organic synthesis.
Uniqueness: 1-(Thiophen-2-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea is unique due to the presence of two thiophene rings connected via a urea linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other thiophene derivatives.
Biological Activity
1-(Thiophen-2-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea is an organic compound characterized by its dual thiophene rings linked through a urea moiety. This unique structure imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and biological research. The compound has been investigated for various biological activities, including antimicrobial and anticancer effects.
Structure
The chemical structure can be represented as follows:
Synthesis
The synthesis typically involves the reaction of thiophene derivatives with isocyanates or urea derivatives. A common synthetic route includes:
- Reactants : 2-thiophenemethylamine and 3-thiopheneethyl isocyanate.
- Conditions : The reaction is conducted under an inert atmosphere (e.g., nitrogen) using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.
This method ensures high yield and purity of the final product, which can be further purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that thiourea derivatives, including this compound, exhibit significant antimicrobial properties. In a study evaluating various thiourea derivatives:
- Minimum Inhibitory Concentration (MIC) values were found to range between 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa.
- The compound demonstrated comparable efficacy to standard antibiotics like ceftriaxone, with inhibition zone diameters measuring up to 30 mm against specific strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably:
- A related study on thiourea derivatives reported broad-spectrum antitumor activity with selective effects on different cancer cell lines, including non-small cell lung cancer and ovarian cancer.
- The compound's GI50 values (concentration required to inhibit cell growth by 50%) were reported as low as 15.1 µM against certain cancer types, indicating potent activity .
The biological activity of this compound is believed to involve:
- Interaction with Enzymes : The compound may bind to active sites on enzymes or receptors, modulating their function through hydrogen bonding facilitated by the urea linkage.
- Aromatic Interactions : The thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their structural conformation and activity .
Table of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | References |
|---|---|---|---|
| Antimicrobial | E. faecalis, P. aeruginosa | 40 - 50 µg/mL | |
| Anticancer | Various cancer cell lines | 15.1 - 25.9 µM |
Case Study: Antitumor Efficacy
In a recent investigation into the antitumor efficacy of thiourea derivatives, compounds similar to this compound were tested against multiple cancer cell lines:
- Results : Compounds exhibited varying degrees of cytotoxicity with IC50 values ranging from 16.23 µM to over 25 µM against human monocytic cell lines.
- : These findings suggest that structural modifications in thiourea derivatives can lead to enhanced biological activities, paving the way for future drug development .
Q & A
Q. What synthetic strategies are effective for preparing 1-(Thiophen-2-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the thiophen-3-yl ethylamine intermediate via reductive amination of 3-thiophenecarboxaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions .
- Step 2 : Urea linkage formation by reacting the intermediate with thiophen-2-ylmethyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C for 24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiophene rings and urea connectivity. For example, the urea NH protons appear as broad singlets at δ 5.8–6.2 ppm, while thiophene protons resonate between δ 6.5–7.2 ppm .
- FT-IR : Stretching vibrations for urea (C=O at ~1640–1680 cm) and thiophene (C-S at ~690–750 cm) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+ at m/z 325.08 (calculated for C14H15N2O2S2) .
Q. How can researchers optimize solubility for biological assays?
- Solvent Selection : Use DMSO for stock solutions (10 mM) due to low aqueous solubility.
- Co-solvents : Add PEG-400 or cyclodextrins (10–20% v/v) to enhance solubility in PBS or cell culture media .
- Dynamic Light Scattering (DLS) : Monitor particle size (<200 nm) to prevent aggregation during dilution .
Advanced Research Questions
Q. How can structural modifications improve target selectivity in kinase inhibition studies?
- Rational Design : Replace the thiophen-3-yl ethyl group with a pyridinyl moiety (e.g., 2-(pyridin-3-yl)ethyl) to enhance hydrogen bonding with kinase ATP-binding pockets .
- SAR Analysis : Compare inhibitory activity (IC50) against kinases like EGFR or VEGFR2 using modified analogs. For example, replacing the urea linker with a thiourea reduces potency by 3–5 fold .
- Crystallography : Co-crystallize with target proteins (e.g., PDB: 4HJO) to map binding interactions using SHELX-refined structures .
Q. How should researchers resolve contradictions in reported biological activity data?
- Dose-Response Validation : Replicate assays (e.g., antiproliferative activity in MCF-7 cells) across multiple labs with standardized protocols (MTT assay, 72-hour exposure) .
- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding partners, which may explain variability in IC50 values .
- Meta-Analysis : Cross-reference data from PubChem (CID: 71803919) and independent studies to identify outliers due to impurities or assay conditions .
Q. What computational methods predict metabolic stability and toxicity?
- ADMET Prediction : Use Schrödinger’s QikProp to calculate logP (2.8 ± 0.3), CNS permeability (-2.5), and cytochrome P450 inhibition (CYP3A4 IC50: 8.2 µM) .
- Molecular Dynamics (MD) : Simulate interactions with hepatic enzymes (e.g., CYP2D6) to identify metabolic hotspots (e.g., oxidation at thiophene β-positions) .
- ToxCast Profiling : Screen for endocrine disruption or genotoxicity via EPA’s ToxCast database to prioritize analogs with safer profiles .
Q. How can crystallographic data resolve ambiguities in stereochemistry?
- X-ray Diffraction : Grow single crystals via vapor diffusion (hexane/ethyl acetate). SHELXL refinement (R-factor < 0.05) confirms the Z-configuration of the urea group and thiophene ring orientations .
- Electron Density Maps : Analyze residual density (>3σ) near chiral centers to rule out racemization during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
